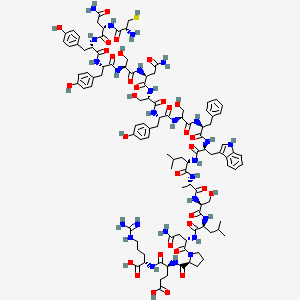

![molecular formula C8H6BrN3 B598582 7-Bromo-8-methylpyrido[2,3-b]pyrazine CAS No. 116605-69-7](/img/structure/B598582.png)

7-Bromo-8-methylpyrido[2,3-b]pyrazine

Vue d'ensemble

Description

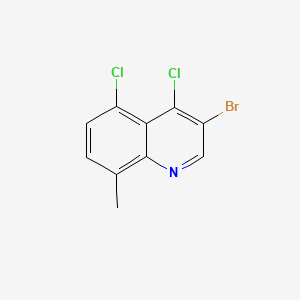

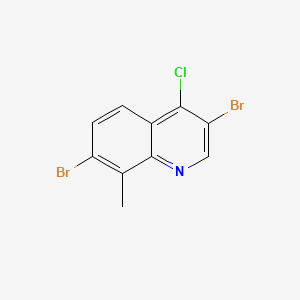

7-Bromo-8-methylpyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 116605-69-7 . It has a molecular weight of 224.06 . The compound is solid in physical form and is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The linear formula of this compound is C8H6BrN3 . The InChI code for this compound is 1S/C8H6BrN3/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid compound . It is typically stored in a dry room at normal temperature .Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Chemistry

A study by Lassagne et al. (2018) demonstrated the halogenation of quinoxaline, pyrido[2,3-b]pyrazine, and related compounds to afford intermediates for palladium-catalyzed couplings, potentially enabling the synthesis of complex heterocycles. This work highlights the utility of halogenated pyrido[2,3-b]pyrazines in constructing carbazole and carbolines derivatives, which are important in medicinal chemistry and material science (Lassagne et al., 2018).

Crystallography

Popek and Crundwell (2019) investigated the crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its 7-bromo derivative, revealing insights into the molecular geometry and electronic structure, which can inform the design of materials and drugs (Popek & Crundwell, 2019).

Optoelectronic Materials

Meti et al. (2017) focused on the regioselective synthesis of dipyrrolopyrazine derivatives and investigated their optical and thermal properties, aiming to develop new organic materials for optoelectronic applications. Their work underscores the significance of pyrido[2,3-b]pyrazine derivatives in creating advanced materials (Meti et al., 2017).

Catalysis

Gala et al. (2014) reported on the use of gold catalysis in synthesizing azaindoles, utilizing pyrrolo[2,3-b]pyrazines as key intermediates. This highlights the catalytic applications of pyrido[2,3-b]pyrazine derivatives in synthesizing pharmacologically relevant structures (Gala et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

While the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized, these compounds have shown a wide range of biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

7-bromo-8-methylpyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHMPZQRVWVAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NC=CN=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652841 | |

| Record name | 7-Bromo-8-methylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116605-69-7 | |

| Record name | 7-Bromo-8-methylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

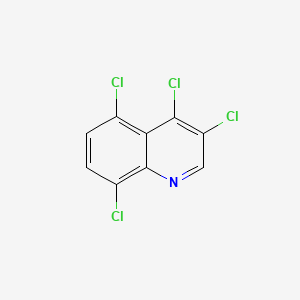

![(11bS)-2,6-Bis[bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl]-3,5-dihydrospiro[4H-dinaphth[2,1-c:1',2'-e]azepine-4,4'-morpholinium] Bromide](/img/structure/B598508.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-4-(1H-pyrazol-4-yl)-](/img/structure/B598518.png)